benzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-te
benzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-te
Brand Name:
Vulcanchem
CAS No.:
136687-69-9
VCID:
VC0143597
InChI:
InChI=1S/C32H51N5O8/c1-20(2)17-22(24(39)36-32(10,11)27(42)45-29(3,4)5)34-26(41)31(8,9)35-23(38)18-33-25(40)30(6,7)37-28(43)44-19-21-15-13-12-14-16-21/h12-16,20,22H,17-19H2,1-11H3,(H,33,40)(H,34,41)(H,35,38)(H,36,39)(H,37,43)/t22-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C32H51N5O8
Molecular Weight:
633.8 g/mol
benzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-te
CAS No.: 136687-69-9
Main Products
VCID: VC0143597
Molecular Formula: C32H51N5O8
Molecular Weight: 633.8 g/mol
CAS No. | 136687-69-9 |
---|---|
Product Name | benzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-te |
Molecular Formula | C32H51N5O8 |
Molecular Weight | 633.8 g/mol |
IUPAC Name | tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
Standard InChI | InChI=1S/C32H51N5O8/c1-20(2)17-22(24(39)36-32(10,11)27(42)45-29(3,4)5)34-26(41)31(8,9)35-23(38)18-33-25(40)30(6,7)37-28(43)44-19-21-15-13-12-14-16-21/h12-16,20,22H,17-19H2,1-11H3,(H,33,40)(H,34,41)(H,35,38)(H,36,39)(H,37,43)/t22-/m0/s1 |
Standard InChIKey | GMEVJCGNEJSXAC-QFIPXVFZSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Sequence | XGXLX |
Synonyms | enzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-tert-butyl ester Z-AGALAO Z-Aib-Gly-Aib-Leu-Aib-OtBu |
PubChem Compound | 195833 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume